AC-55541, chemically known as N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide, is a small molecule identified as a potent and selective agonist of the protease-activated receptor 2 (PAR2). [, ] PAR2, a member of the G protein-coupled receptor family, plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cell proliferation. [, , , , , , ] AC-55541 serves as a valuable tool in scientific research to investigate the biological functions of PAR2 and its potential as a therapeutic target for related diseases.
AC-55541 is classified as a small molecule drug candidate and is primarily recognized for its role as a PAR2 agonist. It is utilized in various research applications, particularly those exploring inflammatory responses and pain mechanisms due to its ability to stimulate cellular pathways associated with these processes .
The synthesis of AC-55541 involves solid-phase peptide synthesis techniques, specifically using the Fmoc (9-fluorenylmethoxycarbonyl) strategy on Rink amide resin. The general procedure includes:
The molecular structure of AC-55541 features several key components:
NMR data indicates distinct chemical shifts that correspond to the various protons in the molecule, providing insights into the spatial arrangement of atoms within the compound .
AC-55541 engages in several chemical reactions primarily related to its interaction with PAR2:
The mechanism of action for AC-55541 primarily involves:
AC-55541 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 518.36 g/mol |
Solubility | DMSO (25.92 mg/mL max) |
Purity | ≥97% (HPLC) |
CAS Number | 916170-19-9 |
AC-55541 has several scientific applications:
AC-55541 emerged from systematic screening efforts leveraging Receptor Selection and Amplification Technology (R-SAT), a cell-based functional assay. This platform detects receptor-mediated cellular proliferation changes via β-galactosidase activity, enabling efficient agonist identification. R-SAT’s advantage lies in its ability to assess endogenous receptor signaling in a high-throughput format, making it ideal for uncovering novel PAR2 modulators. Initial screens focused on detecting compounds that elicited robust proliferative responses in PAR2-transfected cells, with AC-55541 identified as a primary hit due to its reproducible activation of PAR2 at micromolar concentrations [1] [8].
The screening library prioritized fragment-like molecules compliant with "Rule of 3" criteria (molecular weight <300 Da, ≤3 hydrogen bond donors/acceptors, ClogP ≤3). This ensured chemical tractability for optimization. Libraries emphasized 3D structural diversity and synthetic accessibility, with fragments selected for compatibility with rapid follow-up chemistry (e.g., halogenated aryl groups facilitating cross-coupling). AC-55541’s initial scaffold met these criteria, with a molecular weight of 518.36 Da and moderate hydrophobicity (ClogP ~4.5), positioning it within lead-like space [5] [9].
AC-55541’s core structure—(2E)-2-[1-(3-Bromophenyl)ethylidene] α-(benzoylamino)-3,4-dihydro-4-oxo-1-phthalazineacetic acid hydrazide—underwent targeted modifications:
These changes yielded >100-fold potency improvements. Crucially, AC-55541 maintained exquisite selectivity—no activity at PAR1/3/4 or 30+ nociception/inflammation-related receptors was observed, attributed to its unique interaction with ECL2’s F240 residue [1] [8].
Table 1: Key Structure-Activity Relationship (SAR) Findings in AC-55541 Optimization
Modified Region | Modification | Effect on PAR2 EC₅₀ | Selectivity Impact |
---|---|---|---|
3-Bromophenyl | Replacement with Cl | 5-fold reduction | No change |
Replacement with CF₃ | 10-fold reduction | Reduced metabolic stability | |
Hydrazide linker | E→Z isomerization | Total loss of activity | ND |
Phthalazinone ring | Oxidation to pyridazine | 8-fold reduction | Increased off-target activity |
AC-55541’s agonist profile was validated through orthogonal functional assays, confirming consistent PAR2 activation:
Table 2: Functional Agonist Activity of AC-55541 Across Assay Systems
Assay Type | pEC₅₀ (EC₅₀) | Cellular System | Key Output |
---|---|---|---|
R-SAT Proliferation | 6.7 (200 nM) | HEK-293T (hPAR2) | β-galactosidase activity |
PI Hydrolysis | 5.9 (1.3 μM) | HEK-293T (hPAR2) | Inositol phosphate accumulation |
Ca²⁺ Mobilization | 6.6 (250 nM) | HEK-293T (hPAR2) | Intracellular Ca²⁺ flux |
The compound’s functional selectivity was highlighted by its inability to activate PAR2 polymorphic variant F240S in calcium assays, underscoring its dependence on ECL2 interactions. This specificity was pivotal in establishing AC-55541 as a probe for deconvoluting PAR2-specific signaling [8].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9